

AZ13705339: A Technical Guide to a Highly Selective PAK1 Inhibitor

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Compound of Interest

Compound Name: AZ13705339

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the p21-activated kinase 1 (PAK1) inhibitor, **AZ13705339**. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed data on its selectivity, experimental protocols for its characterization, and visualizations of its biological context and experimental assessment.

Core Data Summary

AZ13705339 is a potent and highly selective inhibitor of PAK1.^[1] Its inhibitory activity has been quantified through various biochemical and cellular assays, demonstrating low nanomolar potency against its primary target.

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) of **AZ13705339** has been determined for several PAK isoforms, highlighting its selectivity for PAK1.

Kinase	IC50 (nM)
PAK1	0.33[2][3][4]
pPAK1 (cellular)	59[2][4]
PAK2	6[3]
PAK4	2600[3]

Binding Affinity (Kd)

The dissociation constant (Kd) provides a measure of the binding affinity of **AZ13705339** to its target kinases.

Kinase	Kd (nM)
PAK1	0.28[2][4]
PAK2	0.32[2][4]

Kinome Selectivity Profile

A kinome scan of **AZ13705339** against a panel of 125 kinases at a concentration of 100 nM revealed a high degree of selectivity. Only eight kinases exhibited greater than 80% inhibition. [5] The IC50 values for these off-target kinases were subsequently determined.

Kinase	% Inhibition @ 100 nM	IC50 (nM)
PAK1	>80%	0.33
PAK2	>80%	6
Src	>80%	-
Other Src-family kinases	>80%	-
KDR	-	-
FGFR1	-	-

Note: Specific percentage inhibition and IC50 values for all eight kinases were not fully detailed in the provided search results. The table reflects the available information.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of **AZ13705339**.

Biochemical Kinase Assay (Z'-LYTE™ FRET Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PAK1 and PAK2.

Objective: To measure the enzymatic activity of PAK1 and PAK2 and determine the IC50 value of an inhibitor.

Materials:

- Recombinant human PAK1 (kinase domain) or PAK2 (full length)
- FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein)
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- ATP solution
- Test compound (e.g., **AZ13705339**) serially diluted
- Z'-LYTE™ Development Reagent
- 384-well plates (black, polypropylene)
- Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

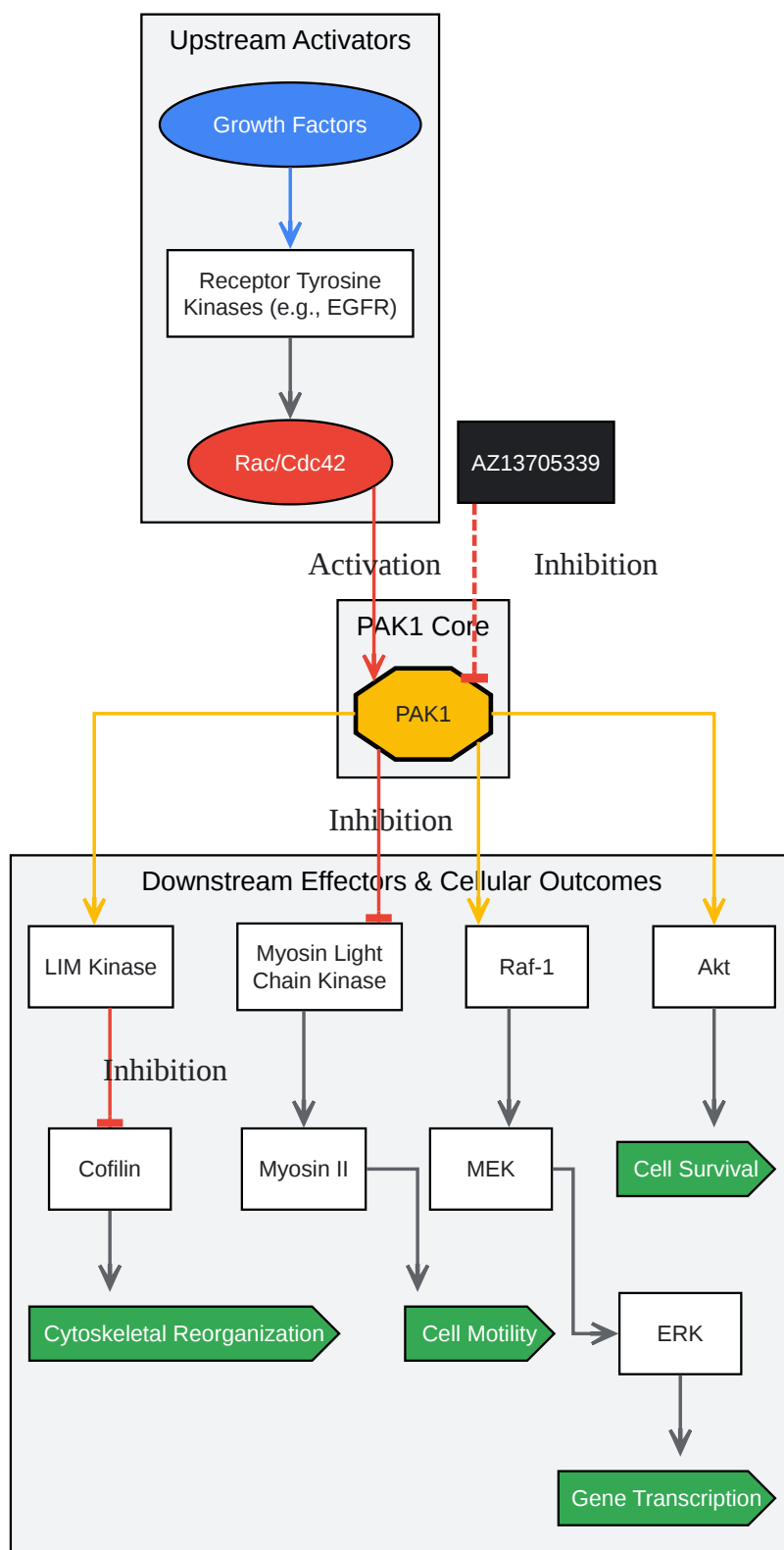
Procedure:

- Enzyme and Substrate Preparation: Prepare a solution of the PAK enzyme and the FRET peptide substrate in the assay buffer.

- **Compound Pre-incubation:** In a 384-well plate, add the enzyme/substrate solution to wells containing the serially diluted test compound. Incubate for a specified period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
- **Reaction Initiation:** Initiate the kinase reaction by adding a solution of ATP in assay buffer to each well. The final ATP concentration should be at or near the K_m for the respective enzyme.
- **Reaction Incubation:** Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
- **Reaction Quenching and Development:** Stop the reaction and develop the signal by adding Z'-LYTE™ Development Reagent to each well. This reagent contains a site-specific protease that cleaves the unphosphorylated FRET peptide, disrupting FRET.
- **Signal Detection:** After a final incubation period (e.g., 60 minutes), measure the fluorescence at the appropriate wavelengths for the FRET pair (e.g., excitation at 400 nm, emission at 445 nm for Coumarin and 520 nm for Fluorescein).
- **Data Analysis:** Calculate the ratio of the two emission intensities. This ratio is proportional to the amount of phosphorylated substrate. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

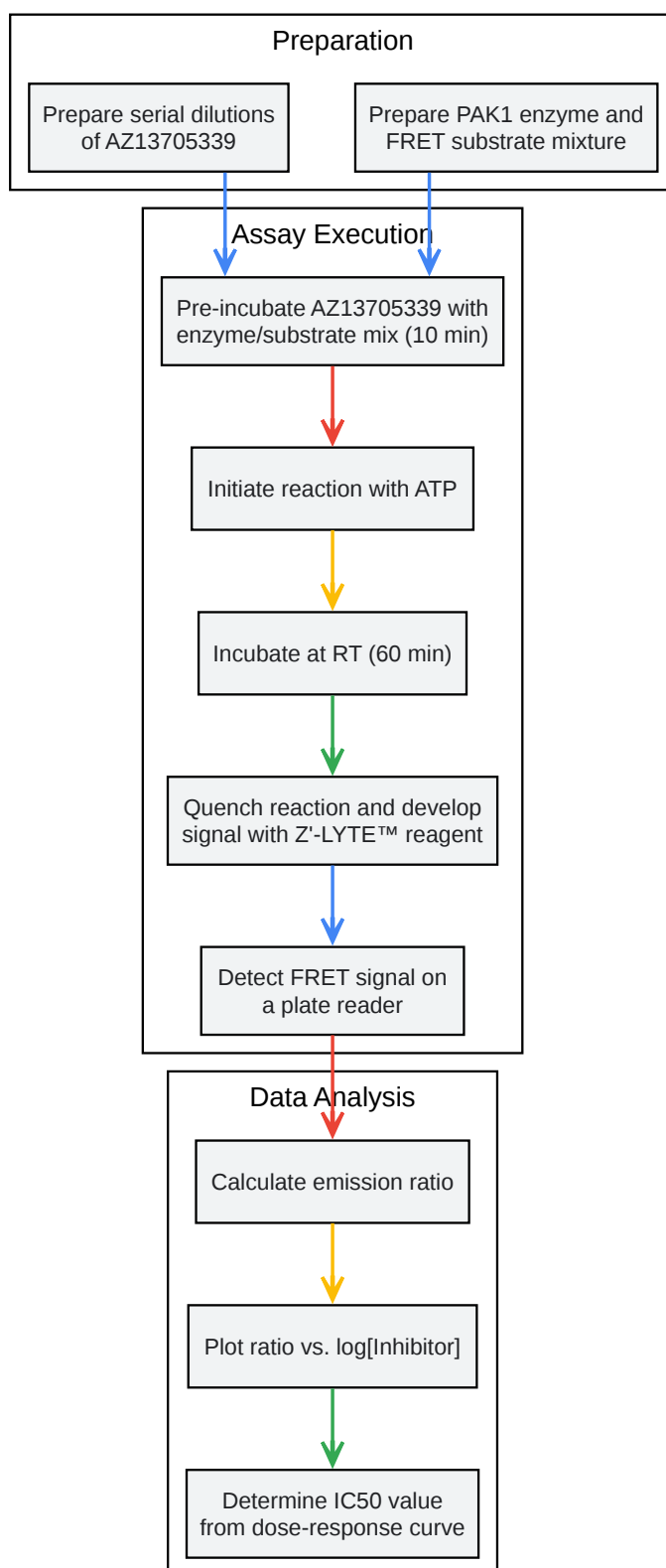
Visualizations

The following diagrams illustrate the PAK1 signaling pathway and a typical experimental workflow for inhibitor characterization.



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Caption: Simplified PAK1 signaling pathway and the inhibitory action of **AZ13705339**.



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Caption: Workflow for determining the IC₅₀ of **AZ13705339** using a biochemical FRET assay.

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References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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